molecular formula C20H38O5 B12529861 (3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid CAS No. 677761-67-0

(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid

Cat. No.: B12529861
CAS No.: 677761-67-0
M. Wt: 358.5 g/mol
InChI Key: ZFPAFAWFRTWCSK-QZTJIDSGSA-N
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Description

(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid is a complex organic compound belonging to the class of fatty acyls It is characterized by the presence of two decanoic acid chains, each with a hydroxyl group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid typically involves esterification reactions. One common method is the reaction between (3R)-3-hydroxydecanoic acid and decanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the precursor molecules, which are then chemically modified to yield the final product. This method is advantageous due to its potential for large-scale production and sustainability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester linkage can be reduced to yield the corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.

Major Products

    Oxidation: Formation of (3R)-3-oxodecanoic acid or (3R)-3-decanoyloxydecanoic acid.

    Reduction: Formation of (3R)-3-decanoyloxydecanol.

    Substitution: Formation of (3R)-3-{[(3R)-3-bromodecanoyl]oxy}decanoic acid.

Scientific Research Applications

(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of (3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid involves its interaction with specific molecular targets, such as enzymes involved in fatty acid metabolism. It may inhibit or activate these enzymes, thereby affecting various biochemical pathways. The compound’s hydroxyl and ester groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-hydroxydecanoyl-CoA: A coenzyme A derivative with similar structural features.

    ®-3-hydroxyoctanoic acid: A shorter-chain analog with comparable properties.

    ®-3-hydroxyhexanoic acid: Another shorter-chain analog with similar reactivity.

Uniqueness

(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid is unique due to its specific configuration and the presence of two decanoic acid chains. This structural arrangement imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

677761-67-0

Molecular Formula

C20H38O5

Molecular Weight

358.5 g/mol

IUPAC Name

(3R)-3-[(3R)-3-hydroxydecanoyl]oxydecanoic acid

InChI

InChI=1S/C20H38O5/c1-3-5-7-9-11-13-17(21)15-20(24)25-18(16-19(22)23)14-12-10-8-6-4-2/h17-18,21H,3-16H2,1-2H3,(H,22,23)/t17-,18-/m1/s1

InChI Key

ZFPAFAWFRTWCSK-QZTJIDSGSA-N

Isomeric SMILES

CCCCCCC[C@H](CC(=O)O[C@H](CCCCCCC)CC(=O)O)O

Canonical SMILES

CCCCCCCC(CC(=O)OC(CCCCCCC)CC(=O)O)O

Origin of Product

United States

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